1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone, a compound with significant biological potential, is classified as a derivative of chroman, which is a bicyclic structure containing a benzene ring fused to a saturated five-membered ring. This compound features an amino group and a hydroxyl group, contributing to its reactivity and biological interactions. The presence of chirality at the 3 and 4 positions of the chroman moiety suggests that this compound may exhibit stereospecific activity in biological systems.
This compound can be categorized under the broader class of chroman derivatives, which are known for their diverse pharmacological properties. Chromans and their derivatives are often studied for their roles in medicinal chemistry, particularly in developing therapeutic agents due to their ability to interact with various biological targets.
The synthesis of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone can be achieved through several methodologies:
The synthetic route may involve the use of catalysts such as boron trifluoride or Lewis acids to facilitate reactions involving electrophilic aromatic substitution or nucleophilic attacks on carbonyl groups. The optimization of reaction conditions (temperature, solvent choice) is crucial for maximizing yield and purity.
The molecular formula for 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone is , indicating it contains 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The structural representation includes:
The molar mass of this compound is approximately 235.281\g/mol . The stereochemistry at positions 3 and 4 is critical for its biological function.
Reactions involving this compound often require careful control of pH and temperature to prevent degradation or unwanted side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor reaction progress and product formation.
The mechanism of action for 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone involves its interaction with specific biological targets such as receptors or enzymes:
Data from pharmacological studies suggest that compounds with similar structures exhibit neuroprotective effects and anti-inflammatory properties.
Relevant data indicate that this compound's stability can be affected by environmental factors such as light and moisture.
This stereochemically complex molecule integrates a chroman core scaffold with precise chiral functionality and an acetyl substituent, positioning it at the intersection of synthetic organic chemistry and medicinal compound design. Its structural features—including the aminohydroxy substitution pattern and defined stereochemistry—make it a compelling subject for scientific investigation and potential pharmacological development, particularly within the context of targeted drug discovery [1] [3].
The systematic IUPAC name 1-((3R,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone provides complete stereochemical and structural information. The parent structure is a chroman system (a benzopyran ring with a saturated pyran moiety), with key modifications at specific positions:
Table 1: Key Identifiers and Molecular Features
Property | Value |
---|---|
CAS Registry Number | 175133-79-6 [1] |
Molecular Formula | C₁₃H₁₇NO₃ |
Molecular Weight | 235.28 g/mol |
Chiral Centers | C3 (R), C4 (S) [1] |
Key Functional Groups | Amino, hydroxy, ketone |
The stereochemical descriptors (3R,4S) indicate the specific three-dimensional arrangement of atoms at these chiral centers. This absolute configuration is crucial because biological activity often depends critically on stereochemistry. The gem-dimethyl substitution at C2 confers conformational restraint, potentially reducing ring flexibility and influencing molecular recognition properties [1] [7].
The chroman scaffold represents a privileged structure in medicinal chemistry and natural product biosynthesis. Chroman-4-one derivatives constitute a significant class of bioactive molecules, exemplified by:
The subject compound shares the characteristic fused bicyclic system of naturally occurring chromanones but incorporates distinctive features:
These structural modifications potentially enhance metabolic stability compared to natural flavanones while retaining the pharmacophoric potential of the chroman core. The compound exemplifies how natural product-inspired synthesis can yield novel entities with optimized pharmaceutical properties [4] [7] [10].
While the exact synthetic origin of 1-((3R,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone remains undocumented in public literature, its emergence aligns with significant developments in stereoselective synthesis during the late 20th and early 21st centuries:
Stereocontrolled introduction of the C6 acetyl group via Friedel-Crafts acylation or directed ortho-metalation strategies [7]
Temporal context: Emerged alongside heightened interest in stereochemically complex heterocycles for pharmaceutical applications (1990s-present)
A structurally related compound, 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate (CAS 432049-96-2), demonstrates how salt formation enhances solubility for biological testing. This sulfate derivative has been commercialized for research applications with purity specifications ≥98%, indicating its significance as a research chemical [3]. The existence of such derivatives underscores ongoing efforts to optimize the physicochemical properties of this chromanone class.
Synthetic Versatility
The compound serves as a versatile synthetic intermediate due to its multiple functional handles:
Table 2: Derivatives and Analogues with Research Significance
Structural Variation | Compound Example | Potential Application |
---|---|---|
Stereoisomeric forms | (3S,4S)-isomer [3] | Stereochemical-activity studies |
Salt derivatives | Sulfate salt (CAS 432049-96-2) [3] | Solubility enhancement |
Chromanone hydrazones | 3-Benzylidene derivatives [7] | Anticancer agents |
Halogenated analogues | 6-Bromo-7-methoxychromanone [7] | Enhanced bioactivity |
The defined stereochemistry enables structure-activity relationship (SAR) studies to probe chiral requirements for biological activity. This is particularly valuable given that stereochemistry often dictates pharmacological potency, as observed in other chroman-based therapeutics [4] [7].
Pharmacological Potential
Though direct biological data remains limited in public sources, structural analogues suggest promising therapeutic applications:
The compound exemplifies contemporary scaffold hybridization strategies in drug design, merging the chroman core (privileged structure) with a 1,2-amino alcohol motif (receptor recognition element). This approach has yielded bioactive molecules across therapeutic areas, from antibacterials to kinase inhibitors [4] [7] [10].
Structural Insights for Drug Design
Key features making this compound pharmacologically relevant include:
These properties align with modern medicinal chemistry principles for orally bioavailable compounds, positioning this molecule as a promising scaffold for lead optimization programs targeting enzyme inhibition or receptor modulation [4] [7] [10].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8